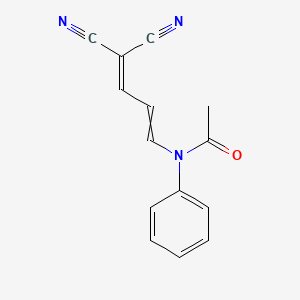
Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione is a compound that combines the structural features of benzoic acid and 1,3,4-thiadiazolidine-2,5-dithione Benzoic acid is a simple aromatic carboxylic acid, while 1,3,4-thiadiazolidine-2,5-dithione is a heterocyclic compound containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of benzoic acid derivatives with 1,3,4-thiadiazolidine-2,5-dithione. One common method is the condensation reaction between benzoic acid and 1,3,4-thiadiazolidine-2,5-dithione under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of polymers, lubricants, and other industrial materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of benzoic acid;1,3,4-thiadiazolidine-2,5-dithione involves its interaction with molecular targets and pathways in biological systems. The sulfur and nitrogen atoms in the thiadiazolidine ring can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the aromatic ring of benzoic acid can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzoic acid;1,3,4-thiadiazolidine-2,5-dithione include:
1,3,4-Thiadiazolidine-2-thione: Another thiadiazole derivative with similar structural features but different chemical properties.
Benzoic acid derivatives: Compounds like salicylic acid and para-aminobenzoic acid, which share the benzoic acid core but have different functional groups attached
Uniqueness
The presence of both sulfur and nitrogen atoms in the thiadiazolidine ring adds to its versatility in forming coordination complexes and participating in various chemical reactions .
Propiedades
Fórmula molecular |
C9H8N2O2S3 |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
benzoic acid;1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C7H6O2.C2H2N2S3/c8-7(9)6-4-2-1-3-5-6;5-1-3-4-2(6)7-1/h1-5H,(H,8,9);(H,3,5)(H,4,6) |
Clave InChI |
GSKKZECXTIAYEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1(=S)NNC(=S)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)



![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
